2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes chloro, dimethoxyphenyl, and tetrazolyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Introduction of the Tetrazole Group: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group. This step often requires catalysts such as copper(I) salts.
Substitution Reactions: The chloro and dimethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, typically using chlorinating agents like phosphorus oxychloride and methoxylating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, ammonia, thiols.
Major Products
Oxidation: Quinones, phenols.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethoxy groups may enhance its binding affinity, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the additional chloro group, which may affect its reactivity and biological activity.
N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the 2-chloro substitution, potentially altering its chemical properties.
2-chloro-N-(2,4-dimethoxyphenyl)-benzamide: Lacks the tetrazole ring, which is crucial for certain biological interactions.
Uniqueness
The presence of both chloro and dimethoxy groups, along with the tetrazole ring, makes 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H13Cl2N5O3 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13Cl2N5O3/c1-25-14-7-15(26-2)13(6-12(14)18)20-16(24)10-5-9(3-4-11(10)17)23-8-19-21-22-23/h3-8H,1-2H3,(H,20,24) |
InChI Key |
IZXXRYCUSBDOJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl)OC |
Origin of Product |
United States |
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